The compound is derived from research focused on understanding the biological roles of hydroxysteroid 17-beta dehydrogenase 13. This enzyme is primarily expressed in the liver and plays a crucial role in lipid metabolism, influencing the accumulation of lipid droplets in hepatocytes. Hsd17B13-IN-4 is classified as an inhibitor of this enzyme, targeting its activity to potentially mitigate liver-related pathologies.
The synthesis of Hsd17B13-IN-4 involves several steps typical for organic compounds targeting enzyme inhibition. The process generally includes:
Hsd17B13-IN-4 possesses a complex molecular structure that allows it to interact specifically with hydroxysteroid 17-beta dehydrogenase 13. The precise molecular formula and structural details would typically be elucidated through X-ray crystallography or advanced computational modeling, which helps predict how the compound binds to the active site of the enzyme.
The primary chemical reaction involving Hsd17B13-IN-4 is its interaction with hydroxysteroid 17-beta dehydrogenase 13. This inhibition can be characterized by:
Hsd17B13-IN-4 functions by binding to hydroxysteroid 17-beta dehydrogenase 13, thereby inhibiting its enzymatic activity. This inhibition alters lipid metabolism pathways within hepatocytes, potentially leading to reduced lipid droplet accumulation and improved liver function.
The physical properties of Hsd17B13-IN-4 would typically include:
Chemical properties such as melting point, boiling point, and reactivity with other compounds would also be characterized during development.
Hsd17B13-IN-4 has potential applications in:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2